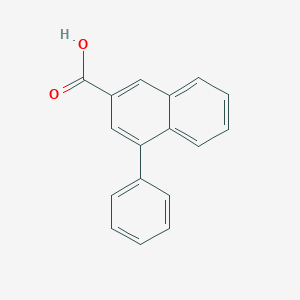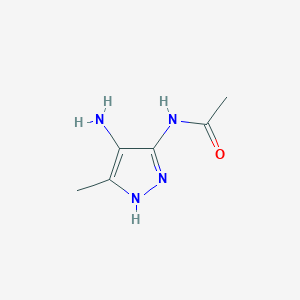![molecular formula C15H16O2 B171498 [2-(4-methoxybenzyl)phenyl]methanol CAS No. 10324-43-3](/img/structure/B171498.png)
[2-(4-methoxybenzyl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-methoxybenzyl)phenyl]methanol is an organic compound that features a benzene ring substituted with a methoxy group and a benzyl alcohol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-methoxybenzyl)phenyl]methanol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
[2-(4-methoxybenzyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens, nitric acid, sulfuric acid, often under controlled temperatures.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
[2-(4-methoxybenzyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
作用机制
The mechanism of action of [2-(4-methoxybenzyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes. The compound’s antioxidant properties are likely due to its capacity to scavenge free radicals and inhibit oxidative stress .
相似化合物的比较
Similar Compounds
- 4-[(4-Methoxyphenyl)Amino]Methyl-N,N-Dimethylaniline
- 2-Methoxy-5-[(Phenylamino)Methyl]Phenol
- 2-{2-[(4-Methoxyphenoxy)Methyl]Phenyl}-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
Uniqueness
[2-(4-methoxybenzyl)phenyl]methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-15-8-6-12(7-9-15)10-13-4-2-3-5-14(13)11-16/h2-9,16H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMIPKKFRYUZNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)

![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)
![1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one](/img/structure/B171434.png)


![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B171458.png)


![Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate](/img/structure/B171470.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one](/img/structure/B171476.png)


